Home > Products > Screening Compounds P7376 > 2-(2,4-dichlorophenoxy)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide
2-(2,4-dichlorophenoxy)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide -

2-(2,4-dichlorophenoxy)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide

Catalog Number: EVT-5828845
CAS Number:
Molecular Formula: C13H13Cl2N3O2
Molecular Weight: 314.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2R,Z)-2-amino-2-cyclohexyl-N-(5-(1-methyl-1H-pyrazol-4-yl)-1-oxo-2,6-dihydro-1H-[1,2]diazepino[4,5,6-cd]indol-8-yl)acetamide

  • Compound Description: This compound is investigated for its potential use in combination therapies for cancer treatment. The research focuses on its synergistic effects when combined with other anti-cancer agents or radiation therapy. [, ]
  • Relevance: While this compound shares the 1-methyl-1H-pyrazol-4-yl subunit with the target compound, it diverges significantly with a complex diazepinoindolone structure. Its inclusion highlights the exploration of diverse pyrazole derivatives for pharmacological activity, even if their overall structure differs greatly from 2-(2,4-dichlorophenoxy)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide. [, ]

(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone

  • Compound Description: This compound's crystal structure was determined, providing insights into its three-dimensional conformation and potential intermolecular interactions. []

N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides

  • Compound Description: This series of compounds, particularly compound 7d, showed potent antiproliferative activities against cancer cell lines (HeLa, MCF-7, and HT-29) by inhibiting tubulin polymerization. []
  • Relevance: These compounds share the N-substituted acetamide moiety with 2-(2,4-dichlorophenoxy)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide. Although they lack the dichlorophenoxy group, the presence of various pyrazole or triazole rings at the 2-position of the acetamide highlights the significance of this pharmacophore in biological activity. []

N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775)

  • Compound Description: PF-06747775 acts as a potent and irreversible inhibitor of oncogenic EGFR mutants with selectivity over wild-type EGFR. This compound is under investigation for the treatment of non-small cell lung cancer (NSCLC) and has advanced to phase-I clinical trials. []
  • Relevance: This compound, while possessing a distinct pyrrolopyrimidine core, features a 3-methoxy-1-methyl-1H-pyrazol-4-yl substituent. This highlights the use of this specific pyrazole derivative as a building block in various medicinal chemistry programs, albeit targeting different biological targets than 2-(2,4-dichlorophenoxy)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide. []

N-(6-Chloro-3-nitropyridin-2-yl)5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

  • Compound Description: This compound was synthesized and evaluated for inhibitory potency against kinases with a rare cysteine in the hinge region, including MPS1, MAPKAPK2, and p70S6Kβ/S6K2. []
  • Relevance: Similar to 2-(2,4-dichlorophenoxy)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide, this compound incorporates a 1-methyl-1H-pyrazol-4-yl group, although it is linked to an isoquinoline ring system instead of an acetamide. This difference highlights the diverse applications of substituted pyrazoles in medicinal chemistry, particularly in kinase inhibitor design. []

1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033)

  • Compound Description: MK-8033 is a dual c-Met/Ron kinase inhibitor specifically designed to reduce time-dependent inhibition of CYP3A4. It shows preferential binding to the activated kinase conformation and is investigated as a potential cancer treatment. []

4-[(2,4-Dichlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one

  • Compound Description: This compound's crystal structure was determined, revealing its three-dimensional conformation and highlighting intermolecular interactions like N—H⋯O and C—H⋯Cl hydrogen bonds and π–π interactions. []
  • Relevance: This compound shares the 2,4-dichlorophenyl substructure with 2-(2,4-dichlorophenoxy)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide. Notably, it also features a pyrazol-3-one ring, demonstrating a different application of pyrazole derivatives compared to the target compound's 1-methyl-1H-pyrazol-4-yl group. []

(2R)-N-[3-[2-[(3-methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205)

  • Compound Description: AZD4205 is a potent and selective JAK1 inhibitor developed to overcome resistance mechanisms associated with existing cancer therapies. It exhibits good preclinical pharmacokinetics and enhanced antitumor activity in combination with the EGFR inhibitor osimertinib. []
  • Relevance: The presence of a 3-methoxy-1-methyl-pyrazol-4-yl substituent in AZD4205 emphasizes the recurring use of this particular pyrazole derivative in medicinal chemistry for targeting various kinases, contrasting with the structural features present in 2-(2,4-dichlorophenoxy)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide. []
  • Compound Description: This study focused on the synthesis and characterization of a new fluorinated pyrazolyl-substituted nitronyl nitroxide radical and its complexes with Mn, Co, Ni, and Cu. The research aimed to explore the magnetic properties of these complexes, which are relevant to the development of multi-spin systems. []
  • Relevance: The presence of a 5-fluoro-1-methyl-pyrazol-4-yl group in these complexes highlights the versatility of the 1-methyl-pyrazole scaffold in coordination chemistry. Compared to 2-(2,4-dichlorophenoxy)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide, these complexes represent a different application of pyrazole derivatives, focusing on their ability to act as ligands for metal ions in the creation of magnetically interesting materials. []

N-[1-(1H-Benzimidazol-2-yl)-2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)vinyl]benzamide

  • Compound Description: This compound is a benzimidazole derivative synthesized from a pyrazole-containing azlactone precursor. Its structure was characterized using spectroscopic techniques including FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry. []
  • Relevance: This compound features a 5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl moiety linked via a vinyl group to a benzamide. This emphasizes the use of substituted pyrazoles in constructing diverse heterocyclic systems, while highlighting a structural departure from the ether and acetamide linkages found in 2-(2,4-dichlorophenoxy)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide. []

Trans-4-[(5-(2,4-Dichlorophenoxy)-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyleneamino]-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one

  • Compound Description: This compound, confirmed as the trans isomer through X-ray analysis, exhibits intra- and intermolecular hydrogen bonding involving the pyrazolone oxygen atom. []

2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles

  • Compound Description: These two classes of thiazole derivatives were synthesized and characterized using various techniques, including X-ray crystallography for six of the newly prepared compounds. This study highlights the synthesis of novel heterocyclic systems incorporating pyrazoline and triazole rings. []
  • Relevance: The presence of the 4,5-dihydro-1H-pyrazol-1-yl moiety in these compounds, albeit in a different position compared to the 1-methyl-1H-pyrazol-4-yl group in 2-(2,4-dichlorophenoxy)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide, highlights the use of pyrazole derivatives in building diverse heterocyclic frameworks. The structural variations between these compounds and the target compound underscore the diverse chemical space occupied by pyrazole-containing molecules. []

N-[6-(4-butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471)

  • Compound Description: SAR216471 emerged as a potent, selective, and reversible P2Y12 receptor antagonist. Its discovery stemmed from a high-throughput screening campaign for novel P2Y12 antagonists. Preclinical studies have shown potent in vivo antiplatelet and antithrombotic activities. []
  • Relevance: While incorporating a pyrazole ring, SAR216471's overall structure differs significantly from 2-(2,4-dichlorophenoxy)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide. The presence of an indole ring and a pyridazine ring, absent in the target compound, highlights the exploration of diverse heterocyclic combinations in drug discovery. []

[5-(Arylthio/sulfinyl/sulfonyl)-3-methyl-1-phenyl-1H-pyrazol-4-yl]-arylmethanones

  • Compound Description: This series of N-phenylpyrazolyl aryl methanones were synthesized and evaluated for their herbicidal and insecticidal activities. The crystal structure of (5-(4-chlorophenylsulfonyl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)(2,4-dichlorophenyl)methanone was determined. []
  • Relevance: While containing a pyrazole ring, the core structure of these compounds diverges from 2-(2,4-dichlorophenoxy)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide. The presence of an aryl methanone linker and variations in the substituents at the 5-position of the pyrazole ring highlight the diverse structural modifications possible within this class of compounds. []

2-(2,4-Dichloro-phenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

  • Compound Description: The crystal structure of this compound revealed a dimeric arrangement facilitated by N—H⋯O hydrogen bonding. Steric effects influence the conformation of the molecule, with the amide group rotated relative to the dichlorophenyl and dihydropyrazolyl rings. []

N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib)

  • Compound Description: Acrizanib is a potent small-molecule VEGFR-2 inhibitor developed for the topical ocular treatment of neovascular age-related macular degeneration. It demonstrates efficacy in rodent models of choroidal neovascularization and possesses a favorable pharmacokinetic profile for topical ocular delivery. []
  • Relevance: Acrizanib features a 1-methyl pyrazole ring, though substituted with a trifluoromethyl group at the 5-position instead of the 4-position found in 2-(2,4-dichlorophenoxy)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide. Despite the different substitution pattern and the absence of a 2,4-dichlorophenoxy group, the presence of a substituted 1-methyl pyrazole highlights the significance of this moiety in medicinal chemistry. []

4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

  • Compound Description: This compound is a 1,2,4-triazole-3-thione derivative synthesized via a condensation reaction. Molecular docking studies suggest potential interactions with human prostaglandin reductase (PTGR2), providing insights into its possible inhibitory action. []
  • Relevance: This compound, while containing a pyrazole ring, differs significantly from 2-(2,4-dichlorophenoxy)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide in its core structure. The presence of a 1,2,4-triazole-3-thione moiety and a 3,4-dimethoxybenzylidene group highlights the exploration of diverse heterocyclic scaffolds and substituents in drug discovery. []

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers

  • Compound Description: This series of compounds represents a novel class of G protein-gated inwardly-rectifying potassium (GIRK) channel activators. They exhibit nanomolar potency with improved metabolic stability compared to prototypical urea-based GIRK activators. []
  • Relevance: These compounds, while containing a pyrazole ring, display significant structural differences compared to 2-(2,4-dichlorophenoxy)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide. The incorporation of a 1,1-dioxidotetrahydrothiophene ring and various ether substituents highlights the exploration of novel chemical space in the search for GIRK channel modulators. []

1-(5-(1H-imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-amino-2-cyano-N-phenyl-1H-benzo[f]chromene-5-carboxamide Derivatives

  • Compound Description: This series of imidazole-pyrazole-benzo[f]chromene hybrids were synthesized and evaluated for their antimicrobial, anticancer, and enzyme inhibitory activities against FabH and EGFR. Compound 7f exhibited potent inhibitory activity against EGFR and A549 kinase. []
  • Relevance: Although structurally distinct from 2-(2,4-dichlorophenoxy)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide, these compounds share the presence of a substituted pyrazole ring. This emphasizes the importance of this heterocycle in medicinal chemistry for diverse biological targets. []

4-Amino-2,4-dihydro-5-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-3H-1,2,4-triazole-3-thione Schiff Base

  • Compound Description: This compound, characterized by X-ray crystallography, demonstrates promising fungicidal activity against Gibberlla nicotiancola and F. O. f. sp. niveum. []
  • Relevance: While containing a pyrazole ring, this Schiff base derivative differs significantly from 2-(2,4-dichlorophenoxy)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide. The presence of a 1,2,4-triazole-3-thione moiety and the absence of a 2,4-dichlorophenoxy group highlight the diverse structural modifications possible within pyrazole-containing compounds. []

1-[(2-Chlorothiazol-5-yl)methyl]-N′-[2-(2,4-dichlorophenoxy)acetyl]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide

  • Compound Description: This compound exhibits both intramolecular and intermolecular hydrogen bonding, as revealed by its crystal structure. The triazole ring shows evidence of significant electron delocalization. []

2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one

  • Compound Description: This compound features two distinct triazole rings linked by a thioether bridge. Its structure was confirmed using X-ray crystallography and spectral analyses. []

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

  • Compound Description: Hu7691 is a potent and selective Akt inhibitor that shows an improved cutaneous safety profile compared to earlier Akt inhibitors. It exhibits promising kinase selectivity and excellent anticancer cell proliferation potencies. The National Medical Products Administration (NMPA) has approved its investigational new drug (IND) application. [, ]

N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide and 1-benzylsubstituted derivatives

  • Compound Description: These compounds were synthesized and investigated for their anticonvulsant activity. While the parent compound N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide showed promise, the 1-benzylsubstituted derivatives did not exhibit significant anticonvulsant activity in a pentylenetetrazole-induced seizures model. []

5,5-Dimethyl-3-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-phenyl-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione (Compound-A)

  • Compound Description: Compound-A is a potent and selective inhibitor of ELOVL6, an enzyme involved in the elongation of long-chain fatty acids. It displays potential as a pharmacological tool to study ELOVL6 and its role in metabolic disorders. []
  • Relevance: Though it contains a pyrazole ring, Compound-A differs significantly in its overall structure from 2-(2,4-dichlorophenoxy)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide. The presence of an indole ring, a trifluoromethyl group, and a distinct substitution pattern on the pyrazole ring highlights the diversity of pyrazole-containing molecules. []
  • Compound Description: This study investigated the synthesis, characterization, and biological activities of transition metal complexes derived from a pyrazole-dihydropyridine ligand. The complexes exhibited antimicrobial, antimycobacterial, and cytotoxic properties. []
  • Relevance: While containing a pyrazole ring, these complexes differ significantly from 2-(2,4-dichlorophenoxy)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide. The incorporation of a dihydropyridine ring, a diazenyl linker, and various metal ions highlights the exploration of different structural motifs and their influence on biological activities. []

3-(5-aryloxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(thiophen-2-yl)prop-2-en-1-ones

  • Compound Description: Two isostructural compounds within this class were analyzed, revealing a disordered thiophene unit and the formation of sheets through C—H⋯N and C—H⋯O hydrogen bonds. []
  • Relevance: These compounds feature a 3-methyl-1-phenyl-1H-pyrazol-4-yl unit linked to a thiophene ring, contrasting with the 2,4-dichlorophenoxyacetyl group in 2-(2,4-dichlorophenoxy)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide. Although the core structures differ, the shared presence of a substituted pyrazole ring emphasizes its significance in building diverse molecules. []

2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)pyridinium dichloroiodide

  • Compound Description: The crystal structure of this pyrazole-containing salt revealed a significant dihedral angle between the aromatic rings of the cation and distinct I—Cl bond lengths in the anion. []

1-((benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imines and 2-((5-aryl-1H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazoles

  • Compound Description: These two classes of compounds, synthesized from benzo[d]thiazole derivatives, were investigated for their biological activities. Derivatives with a chlorine substituent displayed increased toxicity toward six tested bacteria. []
  • Relevance: These compounds, while featuring pyrazole or triazole rings, significantly differ from 2-(2,4-dichlorophenoxy)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide in their overall structure. The incorporation of a benzo[d]thiazole moiety and variations in the substituents highlight the exploration of diverse heterocyclic combinations for potential biological applications. []

(E)-1-(4-chlorophenyl)-5-methyl-N′-((3-methyl-5-phenoxy-1-phenyl-1H-pyrazol-4-yl)methylene)-1H-1,2,3-triazole-4-carbohydrazide

  • Compound Description: The molecular structure of this compound was determined, and DFT calculations provided insights into its electronic structure and intermolecular interactions. Molecular docking studies were conducted to explore its potential biological activities. []
  • Relevance: This compound features a 3-methyl-1-phenyl-1H-pyrazol-4-yl group linked via a methylene bridge to a triazole ring. This contrasts with the 2,4-dichlorophenoxyacetyl group and acetamide linkage in 2-(2,4-dichlorophenoxy)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide. This comparison highlights the diversity of structural modifications possible while retaining a substituted pyrazole motif. []
  • Compound Description: These compounds, designed as hybrid molecules, incorporate a 2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-phenylacetamide unit into various heterocyclic scaffolds. []
  • Relevance: Despite containing a pyrazole ring, these compounds differ significantly from 2-(2,4-dichlorophenoxy)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide in their overall structure. The incorporation of acridine, tetrahydrodipyrazolopyridine, or tri-substituted methane units highlights the diverse structural combinations possible in pyrazole-containing compounds. []

(S)-N-((3-(3-Fluoro-4-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide Phosphate

  • Compound Description: This teraryl oxazolidinone compound showed potent antibacterial activity, particularly against MRSA, with an improved safety profile compared to existing antibiotics. It demonstrated high oral bioavailability and efficacy in mouse models of systemic infection. []
  • Relevance: This compound, though containing a pyrazole ring, differs significantly from 2-(2,4-dichlorophenoxy)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide in its overall structure. The incorporation of an oxazolidinone ring, a pyridine ring, and a distinct substitution pattern on the pyrazole ring highlights the diverse applications of pyrazole-containing molecules in medicinal chemistry. []

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide

  • Compound Description: Identified as a structurally diverse backup for an earlier lead compound, this molecule acts as a potent and orally available glycine transporter 1 (GlyT1) inhibitor. It exhibits favorable pharmacokinetics and increases cerebrospinal fluid glycine concentrations in rats. []
  • Relevance: Although this compound does not contain a pyrazole ring, it's included due to its development arising from the same research program as other pyrazole-containing GlyT1 inhibitors. This highlights how medicinal chemistry explores diverse chemotypes when optimizing lead compounds, even if the final structures diverge significantly from the initial series. []

Diethyl [benzylamino(1,3-diphenyl-1H-pyrazol-4-yl)methyl]phosphonate

  • Compound Description: The crystal structure of this compound revealed a planar pyrazole ring and the formation of dimers through N—H⋯O hydrogen bonds. []

1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives

  • Compound Description: This series of compounds, designed based on the structure of (N-(1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines, was synthesized and evaluated for antiviral activity. These derivatives displayed potent activity against various RNA viruses, including yellow fever virus (YFV), respiratory syncytial virus (RSV), and bovine viral diarrhea virus (BVDV). []
  • Relevance: These compounds feature a 1-(phenylsulfonyl)-1H-pyrazol-4-yl group connected to an aniline moiety via a methylene linker. While sharing the pyrazole ring with 2-(2,4-dichlorophenoxy)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide, the overall structures differ significantly. The presence of a phenylsulfonyl group and an aniline ring highlights the exploration of diverse substituents and their impact on antiviral activity. []

3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791)

  • Compound Description: APD791 is an orally available, high-affinity 5-HT2A receptor antagonist with potent activity on platelets and vascular smooth muscle. It effectively inhibits 5-HT-mediated platelet aggregation and vasoconstriction. []

Properties

Product Name

2-(2,4-dichlorophenoxy)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(1-methylpyrazol-4-yl)methyl]acetamide

Molecular Formula

C13H13Cl2N3O2

Molecular Weight

314.16 g/mol

InChI

InChI=1S/C13H13Cl2N3O2/c1-18-7-9(6-17-18)5-16-13(19)8-20-12-3-2-10(14)4-11(12)15/h2-4,6-7H,5,8H2,1H3,(H,16,19)

InChI Key

FHWHYISZTHHTHA-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)CNC(=O)COC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CN1C=C(C=N1)CNC(=O)COC2=C(C=C(C=C2)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.